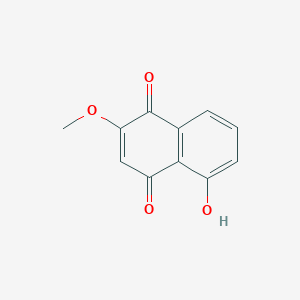

5-hydroxy-2-methoxynaphthalene-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methoxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-15-9-5-8(13)10-6(11(9)14)3-2-4-7(10)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATGZQSBJAZYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435638 | |

| Record name | 5-hydroxy-2-methoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15127-94-3 | |

| Record name | 5-hydroxy-2-methoxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches for 5-hydroxy-2-methoxynaphthalene-1,4-dione

The de novo synthesis of this compound can be approached through several strategic pathways, often leveraging common and naturally abundant precursors.

The construction of the this compound framework typically begins with simpler, readily available molecules. Key precursors include:

Juglone (B1673114) (5-Hydroxy-1,4-naphthoquinone): As the parent compound lacking the 2-methoxy group, juglone is the most direct precursor. sigmaaldrich.comsigmaaldrich.com Synthetic strategies would involve the selective introduction of a methoxy (B1213986) group at the C2 position. However, studies have shown that reactions can be complex. For instance, treating juglone with acetic anhydride (B1165640) and sulfuric acid, followed by methanolic HCl, unexpectedly yields the isomeric product 5-hydroxy-3-methoxy-1,4-naphthoquinone, highlighting the challenges in controlling regioselectivity. nih.gov

1,5-Dihydroxynaphthalene: This precursor can be converted to juglone through a sustainable photooxygenation process, which can then theoretically be further modified. researchgate.net This two-step approach leverages green chemistry principles from the outset.

2-Methoxy-1,4-naphthoquinone: This compound, which lacks the C5 hydroxyl group, could serve as a precursor. chemicalbook.comsigmaaldrich.com The challenge lies in the regioselective introduction of a hydroxyl group at the C5 position on the benzene (B151609) ring, a typically difficult transformation.

2-Methoxynaphthalene (B124790): More complex, multi-step syntheses can build the dione (B5365651) ring onto a pre-existing substituted naphthalene (B1677914). For example, a cascade Friedel-Crafts/Michael annulation reaction between 2-methoxynaphthalene and acryloyl chloride has been used to construct phenalenone structures, demonstrating a method for ring construction that could be adapted. researchgate.net

Achieving high yields and purity in naphthoquinone synthesis is critically dependent on the optimization of reaction parameters. While specific optimization data for this compound is scarce, studies on analogous syntheses provide a clear framework for this process. For example, the synthesis of novel 1,4-naphthoquinones via a three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593), salicylic (B10762653) aldehyde, and 2-phenylindole (B188600) was systematically optimized by screening solvents, catalysts, temperature, and catalyst loading. researchgate.net

The study found that solvent-free conditions at a reduced temperature of 80 °C with an In(OTf)₃ catalyst provided the highest yield (92%). researchgate.net This demonstrates that eliminating solvents can not only be environmentally friendly but also kinetically favorable.

Table 1: Optimization of Reaction Conditions for a Model Naphthoquinone Synthesis Data extracted from a study on the synthesis of novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | In(OTf)₃ (20) | Toluene | 110 | 8 | 35 |

| 2 | In(OTf)₃ (20) | CH₃CN | 80 | 10 | 41 |

| 3 | In(OTf)₃ (20) | CH₂Cl₂ | 40 | 12 | 25 |

| 4 | In(OTf)₃ (20) | THF | 65 | 12 | 30 |

| 5 | In(OTf)₃ (20) | EtOH | 80 | 10 | 45 |

| 6 | In(OTf)₃ (20) | None | 110 | 5 | 82 |

| 7 | InCl₃ (20) | None | 110 | 6 | 65 |

| 8 | Sc(OTf)₃ (20) | None | 110 | 6 | 76 |

| 9 | p-TSA (20) | None | 110 | 8 | 55 |

| 10 | In(OTf)₃ (20) | None | 80 | 3 | 92 |

| 11 | In(OTf)₃ (15) | None | 80 | 4 | 85 |

The mechanisms governing the synthesis of substituted naphthoquinones are diverse. Key pathways include:

Electrophilic Aromatic Substitution: The introduction of substituents onto the naphthoquinone rings often proceeds via electrophilic attack. The synthesis of the 3-methoxy isomer from juglone suggests a complex mechanism where the initial reaction with acetic anhydride and acid may form an intermediate that directs the incoming methoxy group to the C3 position upon treatment with methanol (B129727). nih.gov

Michael Addition: In many syntheses starting with a naphthoquinone, the first step is a nucleophilic 1,4-addition (Michael addition) to the electron-deficient double bond of the quinone ring. This is a common pathway for adding substituents to the C2 or C3 positions. nih.gov

Radical Alkylation: Another powerful method involves the radical alkylation of naphthoquinones. This method was used to synthesize a series of 2-hydroxy-3-alkyl-1,4-naphthoquinones, demonstrating its utility in forming C-C bonds at the quinone core. nih.gov

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes sustainability. In the context of producing this compound and its precursors, several green principles can be applied:

Use of Benign Solvents and Conditions: The synthesis of juglone, a key precursor, can be achieved via dye-sensitized photooxygenation in aqueous microemulsions or recyclable solvents like 2-methyl-2-butanol, using visible light as the energy source. researchgate.net

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. For instance, a one-pot synthesis of hydroxyl naphthalene-1,4-dione derivatives was developed using nanoporous MCM-41 as an effective and recyclable catalyst. researchgate.net

Solvent-Free Reactions: As demonstrated in the optimization table, conducting reactions without a solvent can lead to higher yields, shorter reaction times, and a significantly improved environmental footprint. researchgate.net

Derivatization Strategies and Analog Synthesis of this compound

Derivatization of the core structure is crucial for developing analogs with modified properties. The hydroxyl and methoxy groups, along with the C3 position, are primary targets for chemical modification.

Modifying the functional groups of this compound can yield a library of new compounds.

Modification of the 5-Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications would alter the compound's polarity, hydrogen bonding capability, and metal-chelating properties.

Modification of the 2-Methoxy Group: The methyl ether at the C2 position can be cleaved under strong acidic conditions (e.g., with HBr) to yield the corresponding 2-hydroxy derivative (2,5-dihydroxy-1,4-naphthoquinone). This transformation converts the methoxy group into a more reactive hydroxyl group, which can then be used for further functionalization.

Synthesis of Analogs: A vast number of analogs can be created by introducing substituents at the C3 position. This is often accomplished through multi-component reactions or by using a starting material with a leaving group at C2 or C3. Common strategies include:

Reacting 2-hydroxy-1,4-naphthoquinone (lawsone) with various aldehydes and amines to create a diverse library of 3-substituted derivatives. nih.govresearchgate.net

Using 2,3-dichloro-1,4-naphthoquinone as a substrate, where the chlorine atoms are sequentially substituted by nucleophiles, such as amines or the hydroxyl groups of other molecules, to create complex hybrids. nih.govmdpi.com

Starting with 2-bromo-1,4-naphthoquinone, where the bromine atom is displaced by nucleophiles in the presence of a base to yield C-N or C-O linked analogs. mdpi.com

Introduction of Substituents on the Naphthoquinone Ring System

The introduction of substituents onto the naphthoquinone ring is a key strategy for modifying its chemical and biological properties. Although specific examples for this compound are scarce, general methods for the alkylation and amination of the naphthoquinone nucleus are well-established for related compounds.

One common approach for C-alkylation at the C-3 position of a 2-hydroxy-1,4-naphthoquinone involves a radical reaction. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with a diacyl peroxide can introduce an alkyl group. nih.gov Another method is the proline-catalyzed three-component reductive alkylation, which reacts 2-hydroxy-1,4-naphthoquinone with aldehydes to install alkyl substituents at the 3-position in high yields. nih.gov

The amination of the naphthoquinone scaffold can be achieved through various methods. One such method is the t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone (B94277) with amines in DMF, which proceeds at room temperature under an air atmosphere. rsc.org Another approach involves the reaction of 2,3-dichloro-1,4-naphthoquinone with amino-compounds in boiling ethanol (B145695) or methanol in the presence of a base like sodium acetate (B1210297) or calcium carbonate to yield amino-substituted derivatives. mdpi.com

Table 1: Examples of Substituent Introduction on Related Naphthoquinone Scaffolds

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-hydroxy-1,4-naphthoquinone | Diacyl peroxide | 2-hydroxy-3-alkyl-1,4-naphthoquinone | Variable | nih.gov |

| 2-hydroxy-1,4-naphthoquinone, Aldehyde | Proline, 1,4-dihydropyridine | 2-hydroxy-3-alkyl-1,4-naphthoquinone | High | nih.gov |

| 1,4-Naphthoquinone, Aniline | t-BuOK, DMF, room temp, 2h | 2-phenylamino-1,4-naphthoquinone | 83 | rsc.org |

| 2,3-dichloro-1,4-naphthoquinone, Thymidine derivative | K₂CO₃, THF, room temp | 2-chloro-3-(thymidin-yl)-1,4-naphthoquinone derivative | 59-77 | mdpi.com |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The synthesis of hybrid molecules, which combine the naphthoquinone scaffold with other pharmacologically active moieties, is a prominent strategy in drug discovery. mdpi.comnih.gov This approach aims to develop new chemical entities with improved or novel biological activities. mdpi.com While specific examples starting from this compound are limited, the general principles can be inferred from work on analogous naphthoquinones.

A common strategy involves the reaction of a halogenated naphthoquinone with a suitable nucleophile from another molecular scaffold. For example, new quinoline-1,4-naphthoquinone hybrids have been synthesized by reacting 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) derivatives in the presence of potassium tert-butoxide in refluxing toluene. mdpi.com Another approach is the one-pot, three-component reaction. For instance, hybrids of spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine have been synthesized from 2-hydroxy-1,4-naphthoquinone, substituted isatins, and 5-aminotetrazole (B145819) in refluxing acetic acid. nih.gov Similarly, the hybridization of the 1,4-naphthoquinone moiety with urazole (B1197782) scaffolds has been achieved through a one-pot, three-component reaction of lawsone and 4-phenylurazole (B107743) with various aldehydes, catalyzed by an ionic liquid. nih.gov

Table 2: Examples of Hybrid Molecule Synthesis from Related Naphthoquinone Scaffolds

| Naphthoquinone Reactant | Other Reactant(s) | Reagents and Conditions | Hybrid Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-bromo-1,4-naphthoquinone | 8-hydroxy-2-methylquinoline | Potassium tert-butoxide, Toluene, reflux | 2-(8-hydroxy-2-methylquinolin-5-yl)-1,4-naphthalenedione | 84 | mdpi.com |

| 2-hydroxy-1,4-naphthoquinone | Isatin, 5-aminotetrazole | Acetic acid, reflux | Spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrid | High | nih.gov |

| 2-hydroxy-1,4-naphthoquinone | 4-phenylurazole, Aldehyde | 1-butyl-3-methylimidazolium hydrogen sulfate | Naphthoquinone-urazole hybrid | High | nih.gov |

| 2,3-dichloro-1,4-naphthoquinone | Thymidine derivative | K₂CO₃, THF | 2-chloro-3-(thymidin-yl)-1,4-naphthoquinone hybrid | 59-77 | mdpi.com |

Advanced Structural Elucidation and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-hydroxy-2-methoxynaphthalene-1,4-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides unambiguous assignment of all proton and carbon signals.

The structure of this compound (Figure 1) possesses several key features that are resolved by NMR. The molecule contains a quinone ring and a phenolic ring, with a methoxy (B1213986) group on the quinone moiety and a hydroxyl group on the phenolic part.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the aromatic protons on the phenolic ring (H-6, H-7, H-8) would appear as a distinct multiplet system. The single proton on the quinone ring (H-3) would likely be a singlet, and the methoxy group protons (-OCH₃) would also present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton (-OH) often appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, though it is frequently observed far downfield (e.g., >10 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl group at C-4.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides critical information by identifying all 11 unique carbon atoms in the molecule. The two carbonyl carbons (C-1 and C-4) are the most deshielded, appearing at the lowest field (typically >180 ppm). The carbon bearing the hydroxyl group (C-5) and the one bearing the methoxy group (C-2) are also significantly deshielded. Publicly available data confirms these assignments. nih.govnih.gov

Interactive Data Table 1: Experimental and Expected NMR Data for this compound (Note: ¹H NMR data are expected values based on structural analysis; ¹³C NMR data is from experimental sources. nih.govnih.gov)

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Experimental ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | 184.3 |

| 2 | - | - | 160.0 |

| 3 | ~6.2 | s | 110.9 |

| 4 | - | - | 189.9 |

| 4a | - | - | 114.9 |

| 5 | - | - | 161.4 |

| 5-OH | ~12.0 | s (broad) | - |

| 6 | ~7.2-7.7 | dd | 119.3 |

| 7 | ~7.5-7.8 | t | 136.5 |

| 8 | ~7.2-7.7 | dd | 124.2 |

| 8a | - | - | 132.0 |

| 2-OCH₃ | ~3.9 | s | 56.5 |

2D NMR Techniques : To definitively assign these signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov An HSQC experiment would correlate each proton with its directly attached carbon. For instance, the singlet at ~6.2 ppm would correlate with the carbon signal at 110.9 ppm, assigning both to the C3/H3 position. An HMBC experiment reveals long-range (2-3 bond) couplings between protons and carbons, which is essential for piecing together the molecular skeleton. Key HMBC correlations would include the methoxy protons showing a correlation to C-2, and the H-3 proton showing correlations to carbonyls C-1 and C-4, confirming its position on the quinone ring.

While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. plantaedb.com Different polymorphs can have distinct physical properties.

For this compound, ssNMR could be used to:

Identify Polymorphs : Each polymorphic form would give a unique ¹³C ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. chemicalbook.com

Analyze Conformation : ssNMR can detect subtle conformational differences, such as variations in the orientation of the methoxy group relative to the quinone ring, which might be frozen in the solid state.

Study Intermolecular Interactions : The technique is sensitive to hydrogen bonding. The chemical shift of the carbon atoms involved in the intramolecular hydrogen bond (C-4 and C-5) would be particularly informative about the strength and nature of this interaction in the solid state.

Although specific ssNMR studies on this compound are not publicly available, the technique remains a powerful, non-destructive tool for the comprehensive characterization of its solid forms. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₁H₈O₄. nih.gov

The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.

Interactive Data Table 2: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈O₄ | nih.gov |

| Molecular Weight (Da) | 204.18 | nih.gov |

| Computed Monoisotopic Mass (Da) | 204.04225873 | nih.govplantaedb.com |

Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, which provides structural clues. In electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺ or [M+H]⁺) undergoes characteristic fragmentation. For naphthoquinones, common fragmentation pathways include the sequential loss of neutral molecules like carbon monoxide (CO) and retro-Diels-Alder reactions. researchgate.net For this compound, a plausible fragmentation pathway would involve:

Initial loss of a methyl radical (•CH₃) from the methoxy group.

Subsequent or alternative loss of a CO molecule from the quinone system.

Loss of the entire methoxy group as a radical or formaldehyde (B43269) (CH₂O).

These fragmentation patterns help distinguish it from its isomers and confirm the connectivity of the functional groups.

X-ray Crystallography and Single-Crystal Diffraction Analysis for Absolute Configuration and Packing

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal. A single-crystal X-ray diffraction analysis of this compound would yield a wealth of data, although a public crystal structure is not currently available.

The expected findings from such an analysis would include:

Bond Lengths and Angles : Precise measurement of all bond lengths and angles, confirming the geometry of the fused ring system and substituents.

Planarity : Confirmation of the planarity of the naphthalene (B1677914) ring system.

Intramolecular Hydrogen Bonding : Direct evidence and precise measurement of the hydrogen bond between the 5-hydroxy group and the C4-carbonyl oxygen. This is a defining feature of the juglone (B1673114) scaffold. hmdb.ca

Crystal Packing : Elucidation of how the molecules arrange themselves in the crystal lattice. This would reveal intermolecular forces like π-π stacking between the aromatic rings of adjacent molecules and potential weaker C-H···O interactions, which govern the crystal's stability and physical properties.

As the molecule is achiral, it crystallizes in a centrosymmetric space group, and thus its absolute configuration is not a variable.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for functional group identification.

For this compound, the key vibrational modes are associated with its hydroxyl, methoxy, and carbonyl groups, as well as the aromatic skeleton. The IR spectrum of the parent compound, juglone (5-hydroxy-1,4-naphthalenedione), shows characteristic bands at 3400, 1662, and 1641 cm⁻¹, corresponding to the hydroxyl and two distinct carbonyl groups, respectively. researchgate.net The presence of the methoxy group in this compound would introduce additional characteristic bands.

Interactive Data Table 3: Expected Characteristic IR and Raman Bands (cm⁻¹) for this compound (Frequencies are estimated based on data from analogous compounds and general spectroscopic principles. researchgate.netresearchgate.netchemicalbook.com)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| O-H stretch (H-bonded) | ~3400 (broad) | Weak | Intramolecular hydrogen bond to C4=O. |

| Aromatic C-H stretch | 3100-3000 | Strong | Characteristic of the benzene (B151609) ring protons. |

| Aliphatic C-H stretch (methoxy) | 2950-2850 | Medium | From the -OCH₃ group. |

| C=O stretch (quinone, C4) | ~1640 | Strong | Lower frequency due to H-bonding. |

| C=O stretch (quinone, C1) | ~1665 | Strong | "Free" carbonyl, not H-bonded. |

| Aromatic C=C stretch | 1600-1450 | Very Strong | Multiple bands from the naphthalene core. |

| C-O-C stretch (methoxy) | 1275-1200 (asymmetric) ~1050 (symmetric) | Medium | Characteristic of the ether linkage. |

| C-O stretch (phenol) | ~1200 | Medium | Phenolic C-O bond vibration. |

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton and the C=C bonds of the aromatic system, which often give very strong signals. Together, IR and Raman provide a complete vibrational fingerprint of the molecule.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.

This compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, in an achiral solvent, it will not produce a CD or ORD signal.

However, chiroptical spectroscopy can become a relevant tool in specific research contexts:

Induced Chirality : A CD signal can be induced if the molecule is dissolved in a chiral solvent, bound to a chiral macromolecule (like a protein or DNA), or incorporated into a chiral supramolecular assembly. In such cases, the induced CD spectrum provides information about the binding mode and the chiral environment experienced by the naphthoquinone.

Chiral Derivatization : If the compound were used as a chromophore in the synthesis of new chiral molecules, the resulting derivatives would be amenable to analysis by CD and ORD to determine their absolute stereochemistry and study their conformational properties.

Thus, while not applicable to the isolated molecule itself, chiroptical spectroscopy is a powerful method for studying the stereochemical aspects of its interactions and derivatives.

Theoretical and Computational Chemistry of 5 Hydroxy 2 Methoxynaphthalene 1,4 Dione

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the electronic properties and reactivity of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are standard for investigating molecular orbitals, predicting spectroscopic data, and mapping reaction pathways. However, dedicated studies applying these methods to 5-hydroxy-2-methoxynaphthalene-1,4-dione are not extensively reported.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity, with the energy gap between them indicating chemical stability and polarizability.

Currently, there are no specific published studies detailing the HOMO-LUMO energies, the HOMO-LUMO gap, or electron density distribution maps for this compound. While DFT calculations are routinely used for this purpose for other naphthoquinones, the specific values and molecular orbital surfaces for 2-methoxyjuglone are not available in the reviewed literature.

Computational methods can predict spectroscopic data, which, when compared with experimental results, serve to validate the computational model and confirm the molecular structure.

Experimental data for this compound exists, with its synthesis and characterization reported, including melting point (162–163°C) and references to its spectroscopic data (NMR and IR). researchgate.net However, published research featuring a direct comparison between computationally predicted spectra (NMR, IR, UV-Vis) and these experimental values for this compound could not be found.

In studies of related complex natural products, TD-DFT has been employed to calculate Electronic Circular Dichroism (ECD) spectra to determine the absolute configuration of molecules isolated alongside 2-methoxyjuglone. nih.govacs.org This demonstrates the applicability of the methodology within this class of compounds, though specific results for 2-methoxyjuglone itself are not provided.

Understanding the energetic profiles of reactions is key to predicting reaction mechanisms and outcomes. DFT calculations are often used to model the Gibbs free energies of reactants, intermediates, transition states, and products.

While there is no dedicated study on the reaction energetics of this compound, related research provides context. For instance, a doctoral thesis described the use of DFT to elucidate the reaction mechanism for the annulation of other naphthoquinones. ufmg.br Additionally, the Diels-Alder reaction, a process for which energetic profiles are often computationally studied, has been mentioned in a patent listing this compound. google.com However, specific energetic data for reactions involving this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including conformational changes and the stability of ligand-protein complexes.

No specific studies utilizing MD simulations to analyze the conformational flexibility of this compound or its interactions with biological targets were found in the available literature. MD simulations have been used to assess the binding stability of other natural products to their protein targets, such as halociline, but this analysis has not been published for 2-methoxyjuglone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide drug design.

No QSAR studies that specifically include this compound within their dataset have been identified. While QSAR models have been developed for other series of naphthoquinone derivatives to predict their anticancer activities, 2-methoxyjuglone was not part of these reported models.

Molecular Docking Studies with Biological Macromolecules and Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. wjarr.com This method is widely used to screen for potential drug candidates and to understand mechanisms of action.

The compound this compound has been identified as a cytotoxic agent against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer, and colon adenocarcinoma cells. researchgate.netresearchgate.netmdpi.com For example, it was shown to be cytotoxic to HepG2 cells and to induce apoptosis and cell cycle arrest at the S phase. researchgate.netresearchgate.net Another study on metabolites from Penicillium thomii reported its cytotoxic effects on several cancer cell lines with IC50 values ranging from 4.9 to 9.1 µM. nih.gov

Despite these documented biological activities, which suggest interactions with specific biological macromolecules, detailed molecular docking studies showing binding energies or specific interactions with protein targets like α-β tubulin or MAPK1 are not available for this compound in the reviewed literature. nih.gov Such studies have been performed for other natural products isolated from the same fungal genera, but not for 2-methoxyjuglone itself. nih.gov

Mechanistic Research on Biological Activities

Investigation of Molecular Targets and Ligand-Target Interactions

Detailed experimental data elucidating the specific molecular targets of 5-hydroxy-2-methoxynaphthalene-1,4-dione and the nature of its interactions remains largely uncharacterized in published scientific literature.

Enzyme Inhibition and Activation Mechanisms (e.g., NQO1, Topoisomerase II, PI3K, glycogen (B147801) synthase kinase 3β)

There is a lack of specific studies investigating the inhibitory or activatory effects of this compound on key enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), Topoisomerase II, Phosphoinositide 3-kinase (PI3K), or Glycogen synthase kinase 3β (GSK-3β). While other naphthoquinones are known to interact with these enzymes, dedicated research on the 2-methoxy derivative is not currently available.

DNA/RNA Interaction Mechanisms

The mechanism of interaction between this compound and nucleic acids like DNA or RNA has not been specifically determined. Research has not yet elucidated whether this compound acts as an intercalating agent, an alkylating agent, or if it influences DNA/RNA function through other mechanisms.

Cellular Pathway Modulation Studies in Research Models

Investigations using research models to understand how this compound modulates cellular pathways are not present in the available scientific literature.

Molecular Mechanisms of Apoptosis Induction in Cell Culture Models

There are no specific studies that detail the molecular mechanisms through which this compound might induce apoptosis in cell culture models. Key apoptotic events, such as caspase activation, mitochondrial membrane potential disruption, or the regulation of pro- and anti-apoptotic proteins following treatment with this specific compound, have not been reported.

Studies on Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Generation

While naphthoquinones as a class are widely recognized for their ability to generate reactive oxygen species (ROS) and induce oxidative stress, specific experimental studies quantifying ROS production or detailing the effects on oxidative stress pathways directly attributable to this compound are absent from the literature.

Modulation of Cell Cycle Progression (Mechanistic Insights)

The naphthoquinone scaffold is a recurring motif in compounds exhibiting significant effects on cell cycle progression. While direct studies on this compound are limited, research on the closely related analog, plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), provides valuable mechanistic insights. Plumbagin has been shown to induce cell cycle arrest, particularly at the G2/M phase, in human cancer cells. nih.gov This blockade is associated with a cascade of molecular events, including the increased expression of p21, a cyclin-dependent kinase inhibitor, and a reduction in the levels of key G2/M transition proteins such as cyclin B1, Cdc2, and Cdc25C. nih.gov Furthermore, plumbagin treatment leads to the accumulation of the tumor suppressor protein p53, which plays a crucial role in mediating the G2/M arrest. nih.gov The activity of p53 is, in turn, modulated by the c-Jun NH2-terminal kinase (JNK) pathway. nih.gov Given the structural similarity, it is plausible that this compound may exert similar effects on cell cycle machinery, a hypothesis that warrants direct investigation.

Metabolic Pathway Interruption Research (e.g., branched-chain amino acids, cell wall synthesis)

The interruption of essential metabolic pathways is a key mechanism through which bioactive compounds exert their effects. While specific research on the impact of this compound on branched-chain amino acid (BCAA) metabolism is not extensively documented, the known reactivity of naphthoquinones suggests potential for such interactions. BCAAs (leucine, isoleucine, and valine) are fundamental for protein synthesis and are catabolized through a series of enzymatic steps initiated by branched-chain aminotransferase and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.gov Studies on other compounds have shown that interference with these pathways can have significant cellular consequences. For instance, some compounds can suppress the expression of genes involved in protein degradation that are regulated by BCAA signaling, such as atrogin-1 and MuRF1, via the mTOR pathway. researchgate.net

In the context of microorganisms, the disruption of cell wall synthesis is a critical target for antimicrobial agents. Naphthoquinones have been investigated for their antifungal properties, which are often linked to their ability to interfere with cell wall integrity. nih.gov Although direct evidence for this compound is pending, its structural similarity to other bioactive naphthoquinones suggests it could potentially disrupt fungal cell wall synthesis, a vital process for their survival.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Correlation of Structural Motifs with Specific Biological Pathways

The biological activity of naphthoquinones is intrinsically linked to their chemical structure. The 1,4-naphthoquinone (B94277) core is a key electrophilic center that can participate in Michael addition reactions with biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity is central to the mechanism of action of many naphthoquinones.

The substituents on the naphthoquinone ring play a crucial role in modulating this reactivity and conferring specificity towards different biological targets.

Hydroxyl Group at C5: The peri-positioned hydroxyl group at C5, as seen in this compound and its analogue juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), is a critical feature. nih.gov This hydroxyl group can form an intramolecular hydrogen bond with the adjacent carbonyl group, influencing the electronic properties of the quinone ring and its redox potential. This motif is often associated with anticancer and antiplatelet activities, partly through the inhibition of enzymes like protein disulfide isomerase (PDI). nih.gov

Methoxy (B1213986) Group at C2: The methoxy group at the C2 position, present in this compound, significantly influences the molecule's lipophilicity and electronic characteristics. Compared to a methyl group in the same position (as in plumbagin), the methoxy group can alter the compound's interaction with target proteins and its metabolic stability. Studies on related naphthoquinones have shown that modifications at the C2 and C3 positions with different substituents, including amino and thiol groups, can drastically change their biological activity profile, for instance, enhancing their antifungal properties. nih.gov

The Naphthoquinone Scaffold: The planar aromatic ring system allows for intercalation into DNA, a mechanism proposed for some naphthoquinones. Furthermore, the quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger various cellular pathways, including apoptosis.

The interplay of these structural features dictates the specific biological pathways that are modulated by this compound.

Identification of Pharmacophoric Requirements for Specific Mechanisms

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the naphthoquinone class, several key pharmacophoric features have been identified for various mechanisms:

Hydrogen Bond Donor/Acceptor: The hydroxyl and carbonyl groups are critical hydrogen bond donors and acceptors, respectively. These are essential for interacting with the amino acid residues in the active sites of target enzymes. For example, in the inhibition of PDI by juglone derivatives, these interactions are crucial for binding. nih.gov

Aromatic/Hydrophobic Region: The naphthalene (B1677914) ring system provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Electrophilic Center: The C2 and C3 positions of the quinone ring act as Michael acceptors, allowing for covalent bond formation with nucleophilic residues like cysteine. This covalent modification can lead to irreversible inhibition of target proteins. The nature of the substituent at C2 influences the reactivity of this electrophilic center.

For a specific mechanism, such as the induction of cell cycle arrest, the precise spatial arrangement of these features is critical. While a definitive pharmacophore model for this compound's specific mechanisms is yet to be established, the models developed for related compounds like plumbagin provide a solid foundation for future computational and experimental studies. rsc.org

Metabolomics and Biotransformation Research (In Vitro and In Vivo Research Models)

In vitro models, such as liver microsomes and fungal cultures, are valuable tools for identifying potential metabolic pathways. For instance, studies using the fungus Cunninghamella have been employed to investigate the biotransformation of various xenobiotics, including other heterocyclic compounds. nih.gov These models can reveal phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic reactions. For example, the biotransformation of novel 8-methoxy-purine-2,6-dione derivatives in Cunninghamella and rat microsomes showed N-dealkylation and aromatic hydroxylation as major metabolic routes. nih.gov

The general metabolism of naphthalene involves its oxidation by cytochrome P450 enzymes to form an epoxide, which can then be detoxified through conjugation with glutathione (B108866) or hydrolyzed by epoxide hydrolase to a dihydrodiol. researchgate.net This dihydrodiol can be further oxidized to a catechol, which can then be auto-oxidized to a quinone. It is conceivable that this compound could undergo similar metabolic transformations.

Identification of Metabolites and Their Biological Relevance

Based on the known metabolism of related compounds, several potential metabolites of this compound can be hypothesized. These could include:

O-demethylation: The methoxy group at the C2 position is a likely site for O-demethylation, which would yield 2,5-dihydroxy-1,4-naphthoquinone. This metabolite would have different electronic and solubility properties, potentially altering its biological activity.

Hydroxylation: The aromatic ring could undergo further hydroxylation at various positions, leading to the formation of polyhydroxylated derivatives.

Conjugation: The hydroxyl group and any newly formed hydroxyl groups are susceptible to phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble and readily excretable metabolites.

Elucidation of Enzyme Systems Involved in Biotransformation

The biotransformation of xenobiotics, including naphthoquinone derivatives, is a critical process that determines their biological activity, duration of action, and potential toxicity. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which are catalyzed by a variety of enzyme systems. While direct and comprehensive studies on the enzymatic metabolism of this compound are not extensively documented, a scientifically robust understanding can be extrapolated from research on structurally related naphthoquinones and general principles of drug metabolism. The primary enzyme families implicated in the biotransformation of this compound are the Cytochrome P450 (CYP) monooxygenases, and various transferases responsible for conjugation.

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, on the substrate molecule. For this compound, the key Phase I reactions are anticipated to be O-demethylation and hydroxylation, primarily catalyzed by the Cytochrome P450 superfamily of enzymes located in the liver and other tissues.

O-demethylation is a common metabolic pathway for compounds possessing a methoxy group. In the case of this compound, this reaction would convert the 2-methoxy group into a hydroxyl group, yielding 2,5-dihydroxynaphthalene-1,4-dione. This process is not only a detoxification pathway but can also alter the biological activity of the molecule. Studies on other methoxy-containing compounds, such as methoxyflavones, have demonstrated that enzymatic systems, particularly those in fungi, can efficiently catalyze O-demethylation. nih.govnih.gov In human metabolism, CYP enzymes are well-known to perform such reactions. nih.govresearchgate.net

Additionally, the naphthalene ring system is susceptible to hydroxylation at various positions, a reaction also mediated by CYP enzymes. Research on other naphthoquinone compounds has identified specific CYP isoforms involved in their metabolism. For instance, the metabolism of a semisynthetic naphthoquinone derivative was found to be mediated by CYP3A4 and CYP2C9. scielo.brresearchgate.netscielo.br Similarly, the hydroxylation of the antimalarial naphthoquinone drug 58C80 is primarily carried out by CYP2C9. nih.gov It is therefore plausible that these or other CYP isoforms are involved in the hydroxylation of the aromatic ring of this compound.

Phase II Metabolism: Conjugation Pathways

Following Phase I metabolism, or if a suitable functional group is already present, the molecule can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which increases water solubility and facilitates excretion. The hydroxyl groups of this compound and its demethylated and hydroxylated metabolites are prime sites for conjugation.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. The phenolic hydroxyl group at the 5-position, as well as any hydroxyl groups introduced during Phase I metabolism, are likely to be targets for glucuronidation. Studies on 7-hydroxycoumarin, another compound with a hydroxyl group, have shown significant glucuronide conjugate formation across various species. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group. Sulfation often competes with glucuronidation for the same substrates. nih.govnih.gov The hydroxyl groups of this compound would be susceptible to sulfation.

Glutathione Conjugation: Naphthoquinones are known to be electrophilic and can react with nucleophilic molecules like glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This is a crucial detoxification pathway, as it neutralizes the reactivity of the quinone structure. The reaction typically involves the addition of GSH to the quinone ring. nih.gov

The following interactive table summarizes the probable enzyme systems and their roles in the biotransformation of this compound, based on the metabolism of analogous compounds.

Table 1: Postulated Enzyme Systems in the Biotransformation of this compound

| Phase | Enzyme Family | Probable Reaction(s) | Potential Metabolite(s) | Reference Compounds/Studies |

| Phase I | Cytochrome P450 (CYP) | O-demethylation of the 2-methoxy group | 2,5-Dihydroxynaphthalene-1,4-dione | Methoxyflavones, Lignin monoaromatics nih.govnih.govnih.govresearchgate.net |

| (e.g., CYP3A4, CYP2C9) | Aromatic hydroxylation | Hydroxylated derivatives of the parent compound | Semisynthetic naphthoquinones, 58C80 antimalarial drug scielo.brscielo.brnih.gov | |

| Phase II | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups | Glucuronide conjugates | 7-Hydroxycoumarin, Hydroxamic acids nih.govnih.gov |

| Sulfotransferases (SULTs) | Sulfation of hydroxyl groups | Sulfate conjugates | 7-Hydroxycoumarin, Hydroxamic acids nih.govnih.gov | |

| Glutathione S-transferases (GSTs) | Conjugation of glutathione to the naphthoquinone ring | Glutathione conjugates | 5,8-dimethoxy-1,4-naphthoquinone derivatives nih.gov |

Natural Occurrence, Isolation, and Biosynthesis Research

Isolation Methodologies from Natural Sources

The compound 5-hydroxy-2-methoxynaphthalene-1,4-dione has been reported in the fungus Penicillium thomii and the plant Engelhardia roxburghiana. nih.gov While specific, detailed protocols for the isolation of this particular naphthoquinone are not extensively documented in publicly available literature, general methodologies for extracting naphthoquinones from natural sources can be inferred.

Typically, the isolation process from fungal or plant matrices involves an initial extraction with an organic solvent. The choice of solvent is crucial and is often determined by the polarity of the target compound. For moderately polar compounds like this compound, solvents such as methanol (B129727), ethanol (B145695), or ethyl acetate (B1210297) are commonly employed.

Following the initial extraction, the crude extract is often subjected to a series of chromatographic techniques to separate the compound of interest from other metabolites. A common approach involves:

Liquid-Liquid Partitioning: The crude extract may be partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their differential solubility.

Column Chromatography: This is a fundamental purification step. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a gradient of solvents is used as the mobile phase to elute the compounds at different rates based on their affinity for the stationary phase.

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For final purification, these higher-resolution techniques are often used to isolate the pure compound.

The structure of the isolated compound is then elucidated and confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: General Steps in the Isolation of Naphthoquinones from Natural Sources

| Step | Description | Common Techniques/Reagents |

| 1. Extraction | The initial step to remove the desired compound from the solid natural source. | Maceration, Soxhlet extraction, or sonication with solvents like methanol, ethanol, or ethyl acetate. |

| 2. Fractionation | A preliminary separation of the crude extract into fractions with different polarities. | Liquid-liquid partitioning between immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, butanol, and water). |

| 3. Purification | The separation of the target compound from other components within a fraction. | Column chromatography (silica gel, Sephadex), preparative TLC, or preparative HPLC. |

| 4. Structure Elucidation | The determination of the chemical structure of the isolated compound. | NMR (¹H, ¹³C), MS (ESI, HRMS), IR, and UV-Vis spectroscopy. |

Biosynthetic Pathway Elucidation of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-studied biosynthesis of related naphthoquinones, a putative pathway can be proposed. It is widely accepted that the biosynthesis of many naphthoquinones in plants and fungi originates from the shikimate pathway.

The biosynthesis of the naphthoquinone core is believed to proceed through the 1,4-dihydroxy-2-naphthoate (DHNA) pathway. nih.govscispace.com This pathway begins with chorismate, a key intermediate of the shikimate pathway.

A proposed biosynthetic route to this compound is as follows:

Formation of the Naphthoquinone Scaffold: Chorismate is converted to 1,4-dihydroxy-2-naphthoate (DHNA) through a series of enzymatic reactions.

Decarboxylation and Hydroxylation to form Juglone (B1673114): DHNA is then believed to be converted to juglone (5-hydroxy-1,4-naphthoquinone). This step likely involves a decarboxylation to yield 1,4-naphthoquinone (B94277), followed by a hydroxylation at the C-5 position. The enzymes responsible for this specific hydroxylation are not yet fully characterized but are likely monooxygenases, possibly from the cytochrome P450 family.

Methylation to Yield this compound: The final step is proposed to be the O-methylation of the hydroxyl group at the C-2 position of an intermediate, likely a dihydroxynaphthoquinone precursor to juglone or juglone itself. This reaction would be catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group.

Table 2: Proposed Key Intermediates and Enzyme Classes in the Biosynthesis of this compound

| Intermediate | Preceding Intermediate | Proposed Enzyme Class |

| 1,4-dihydroxy-2-naphthoate (DHNA) | Chorismate | Various enzymes of the DHNA pathway |

| Juglone (5-hydroxy-1,4-naphthoquinone) | 1,4-dihydroxy-2-naphthoate (DHNA) | Decarboxylase, Hydroxylase (e.g., Cytochrome P450) |

| This compound | Juglone or a precursor | O-methyltransferase (OMT) |

To date, no specific genetic or transcriptomic studies focusing on the biosynthesis of this compound have been published. However, transcriptomic analyses of related organisms and pathways provide a framework for future research. For instance, comparative transcriptomic studies in Penicillium species have been used to identify genes involved in various metabolic pathways. nih.govresearchgate.net

Future research in this area would likely involve:

Genome Sequencing: Sequencing the genome of a producing organism, such as Penicillium thomii, would allow for the identification of putative gene clusters involved in naphthoquinone biosynthesis.

Transcriptome Analysis (RNA-Seq): Comparing the gene expression profiles of the organism under conditions that promote the production of this compound with conditions where it is not produced could reveal the genes that are upregulated and therefore likely involved in its biosynthesis.

Gene Knockout and Heterologous Expression: Once candidate genes for the hydroxylase and O-methyltransferase are identified, their function can be confirmed by creating knockout mutants in the native organism or by expressing the genes in a heterologous host (like E. coli or yeast) and assaying for enzymatic activity.

Such studies would be instrumental in definitively identifying the genes and enzymes responsible for each step in the biosynthetic pathway of this compound.

Advanced Research Applications and Future Directions

5-hydroxy-2-methoxynaphthalene-1,4-dione as a Chemical Probe in Biological Systems

While direct studies employing this compound as a chemical probe are still in nascent stages, the broader family of 5-hydroxynaphthoquinones, notably Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), provides a strong precedent for its potential in this arena. Chemical probes are small molecules used to study and manipulate biological systems, and the inherent reactivity and biological activity of the naphthoquinone core make it an attractive starting point.

Research on Juglone derivatives has demonstrated their ability to act as inhibitors of specific enzymes, such as protein disulfide isomerase (PDI), which is implicated in cancer progression and thrombosis. nih.gov This inhibitory action suggests that by modifying the 5-hydroxynaphthoquinone scaffold, researchers can develop potent and selective probes to investigate the roles of such enzymes in disease. The methoxy (B1213986) group in this compound offers a handle for further chemical modification, allowing for the attachment of reporter tags (like fluorophores or biotin) or photo-cross-linking groups. Such modifications would enable researchers to visualize the distribution of the probe within cells, identify its protein targets, and elucidate its mechanism of action, thereby providing valuable insights into complex biological processes.

Scaffold for Novel Compound Development in Chemical Biology Research

The chemical architecture of this compound makes it an excellent scaffold for the development of novel compounds in chemical biology and medicinal chemistry. A scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of new molecules with diverse properties. The reactivity of the quinone ring and the presence of hydroxyl and methoxy functional groups provide multiple points for synthetic elaboration.

The utility of the closely related 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) and 5-hydroxy-1,4-naphthoquinone (Juglone) as scaffolds is well-documented. For instance, multi-component reactions involving these scaffolds have been used to synthesize complex heterocyclic systems possessing indole (B1671886) moieties. nih.gov These novel structures are then evaluated for a range of biological activities, including anticancer and anti-inflammatory properties. nih.gov Similarly, Juglone has been used as a starting material for the synthesis of compounds with potential applications in treating Alzheimer's disease and developing trypanocidal drugs. sigmaaldrich.com

The presence of the methoxy group at the 2-position of this compound can influence the electronic properties and reactivity of the quinone system, potentially leading to derivatives with unique biological profiles compared to those derived from Juglone or Lawsone. The synthesis of derivatives such as 5-hydroxy-2-(4-methoxyphenyl)naphthalene-1,4-dione highlights its role as a foundational structure for creating new chemical entities. glycomindsynth.com

| Scaffold Name | Core Structure | Example Application | Reference |

|---|---|---|---|

| Juglone (5-hydroxy-1,4-naphthoquinone) | C10H6O3 | Synthesis of Trypanocidal Drugs and Alzheimer's Disease Therapeutics | sigmaaldrich.com |

| Lawsone (2-hydroxy-1,4-naphthoquinone) | C10H6O3 | Synthesis of Novel Indole-containing Heterocycles | nih.gov |

| This compound | C11H8O4 | Precursor for derivatives like 5-hydroxy-2-(4-methoxyphenyl)naphthalene-1,4-dione | glycomindsynth.com |

Methodological Advancements in Naphthoquinone Research Utilizing this Compound

Research into naphthoquinones is not only focused on their biological applications but also on developing more efficient, sustainable, and innovative synthetic methodologies. This compound and its parent structures are central to these advancements. Modern organic synthesis is increasingly focused on "green chemistry" principles, emphasizing mild reaction conditions, the use of environmentally benign catalysts, and high atom economy.

Recent methodological breakthroughs in the synthesis of naphthoquinone derivatives include the use of one-pot, multi-component reactions. researchgate.net These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient. For example, novel catalysts like nanoporous MCM-41 have been employed to facilitate the synthesis of hydroxyl naphthalene-1,4-dione derivatives under mild, room-temperature conditions. researchgate.net Such approaches offer high yields and simple work-up procedures, making them attractive for both academic and industrial research. researchgate.net These advanced synthetic protocols are directly applicable to this compound, enabling the creation of diverse libraries of novel compounds for biological screening.

Q & A

Q. What are the established synthetic routes for 5-hydroxy-2-methoxynaphthalene-1,4-dione, and how do their yields compare?

- Methodological Answer : The compound can be synthesized via catalytic C–H oxygenation of 2-methoxynaphthalene-1,4-dione using rhodium(III) catalysts under optimized conditions, achieving a yield of 76% . Alternatively, one-pot multicomponent reactions involving 2-hydroxy-1,4-naphthoquinone derivatives and MgCl₂ catalysis in ethylene glycol at 100°C offer a streamlined approach with high efficiency, though exact yields are not specified .

Q. Comparative Synthesis Methods :

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Methodological Answer : Based on safety data sheets for structurally related naphthoquinones:

- Use personal protective equipment (PPE): gloves, goggles, and lab coats to avoid skin/eye contact .

- Store in airtight containers at 2–8°C to prevent degradation .

- Avoid exposure to oxidizers and ensure proper ventilation during handling .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- Methodological Answer : UV spectrophotometry is effective for quantifying similar naphthoquinones (e.g., 2-methylnaphthoquinone-1,4) by measuring absorbance at 245–260 nm . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry can enhance specificity for complex matrices.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in catalytic C–H activation?

- Methodological Answer : Key variables include:

- Catalyst loading : Rhodium(III) catalysts at 5–10 mol% show optimal activity .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance oxygenation efficiency .

- Temperature control : Maintaining 80–100°C minimizes side reactions .

- Substrate specificity : Electron-rich substrates (e.g., 2-methoxynaphthalene-1,4-dione) are more reactive than hydroxylated analogs (e.g., 2-hydroxynaphthalene-1,4-dione) .

Q. What structural insights can be derived from crystallographic data for this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Bond lengths : C–O bonds in the quinone moiety are 1.21–1.23 Å, consistent with conjugated carbonyl groups .

- Packing interactions : π-π stacking between naphthoquinone rings stabilizes the crystal lattice .

- Refinement parameters : R[F² > 2σ(F²)] = 0.056 and wR(F²) = 0.136, indicating high data reliability .

Q. How do deuterated analogs of this compound aid in mechanistic studies?

- Methodological Answer : Deuterium labeling (e.g., 2-(trideuteriomethyl)naphthalene-1,4-dione) enables isotope effect studies to probe:

Q. What contradictions exist in the literature regarding the reactivity of this compound derivatives?

- Methodological Answer : Discrepancies arise in substrate compatibility for C–H activation:

- Reactive substrates : 2-Methoxynaphthalene-1,4-dione undergoes efficient oxygenation .

- Non-reactive substrates : 2-Hydroxynaphthalene-1,4-dione (124) fails under identical conditions due to electron-withdrawing effects of hydroxyl groups .

Researchers must validate substrate electronic profiles before experimental design.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.